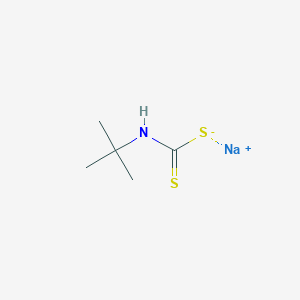
methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidin-1-yl group, which is a type of nitrogen-containing heterocycle, attached to an indole ring, which is a fused benzene and pyrrole ring. The molecule also contains a sulfonyl group and an acetamido group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability would typically be determined experimentally. The compound’s structure suggests that it might have moderate to low water solubility .Aplicaciones Científicas De Investigación
Anti-Tubercular Agent
This compound’s structural features, such as the pyrrolidin-1-yl group, are indicative of potential anti-tubercular properties. Similar structures have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . The presence of the indol-3-yl moiety could also contribute to this activity, as indole derivatives have been known to possess anti-microbial properties.
Antimicrobial Activity
The pyrrolidinone derivatives, which are structurally related to the compound , have shown a broad spectrum of biological activities, including antimicrobial effects . This suggests that our compound could be developed into a potent antimicrobial agent, possibly offering new avenues for treating various bacterial infections.
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. It is known that pyrrolidinone derivatives, which are structurally similar to this compound, have a wide range of biological activities . Therefore, it is possible that this compound may interact with multiple targets in the body.
Mode of Action
It is known that pyrrolidinone derivatives can interact with various biological targets and induce prominent pharmaceutical effects
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the broad biological activities of pyrrolidinone derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to inflammation, cancer, and neurological disorders, among others.
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight of 24729000 , may influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrrolidinone derivatives , it is likely that this compound could have various effects at the molecular and cellular level.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-33-24(30)17-8-10-18(11-9-17)25-22(28)16-34(31,32)21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVDSMZAUJPRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)
![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)
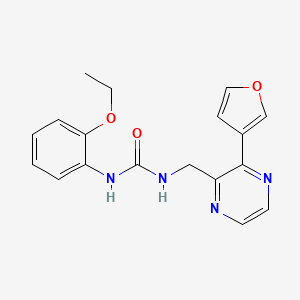
![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)
![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)
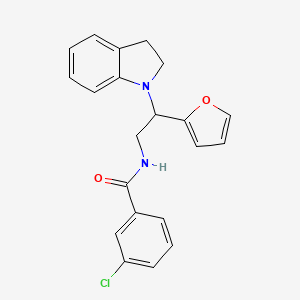
![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2860684.png)
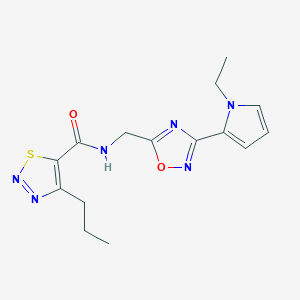
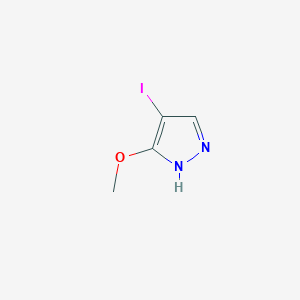
![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)
